An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic Acid
An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic Acid
Introduction: The Significance of a Creatine Precursor Analog
2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is a heterocyclic compound of significant interest in the fields of bio-organic chemistry and pharmaceutical development. Its structural similarity to creatine, a vital molecule for cellular energy homeostasis, positions it as a key synthetic intermediate and a subject of study in its own right. Creatine, or 2-(carbamimidoyl(methyl)amino)acetic acid, is synthesized in the body from guanidinoacetic acid (GAA) and S-adenosylmethionine.[1][2] The core structure of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid, featuring a cyclic urea (imidazolidinone) backbone, makes it a valuable building block for designing analogs and derivatives with potential therapeutic applications.
This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid. We will delve into the mechanistic underpinnings of these routes, present detailed experimental protocols, and offer field-proven insights to guide researchers in its successful preparation.
Retrosynthetic Analysis and Core Synthetic Strategies
A logical deconstruction of the target molecule reveals two primary bond disconnections that form the basis of the most viable synthetic approaches. The target structure consists of a 1,3-disubstituted imidazolidin-2-one ring. The key challenge lies in the regioselective introduction of the acetic acid moiety at the N-1 position.
Caption: High-level retrosynthetic strategies for the target molecule.
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Strategy A: N-Alkylation of a Pre-formed Ring. This is the most direct and widely employed approach. It involves the alkylation of 1-methyl-2-imidazolidinone at the N-1 position using a suitable two-carbon electrophile. This strategy leverages the nucleophilicity of the secondary amine within the cyclic urea.[3][4]
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Strategy B: Cyclization of Acyclic Precursors. This approach involves constructing the imidazolidinone ring from linear starting materials that already possess the required N-methyl and N-acetic acid substituents. While offering flexibility, this route often involves more steps and challenges in controlling cyclization regioselectivity.[5][6]
This guide will focus on Strategy A, which offers a more reliable and scalable pathway for laboratory and potential pilot-scale synthesis.
Synthetic Pathway I: N-Alkylation via Haloacetate Ester
This is the preferred and most robust method. It proceeds in two key stages: the SN2 alkylation of 1-methyl-2-imidazolidinone with an ethyl haloacetate, followed by the saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.
Caption: Workflow for the synthesis via N-alkylation of a haloacetate ester.
Mechanistic Considerations
The success of this pathway hinges on understanding the underlying mechanisms:
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Deprotonation and Alkylation: 1-Methyl-2-imidazolidinone possesses an acidic proton on the N-1 nitrogen. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for quantitatively deprotonating this position, forming a highly nucleophilic sodium salt. This enolate-like anion then attacks the electrophilic carbon of ethyl bromoacetate in a classic SN2 reaction.[4] The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical as it effectively solvates the sodium cation without interfering with the nucleophile, thereby accelerating the reaction.
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Saponification: The subsequent hydrolysis of the ester is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by the irreversible deprotonation of the intermediate carboxylic acid, forming the carboxylate salt. An acidic workup is required in the final step to protonate this salt and isolate the desired carboxylic acid product.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous dimethylformamide (DMF).
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Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-methyl-2-imidazolidinone (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
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Stirring: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.
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Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.[3]
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Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid (Hydrolysis)
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Dissolution: Dissolve the purified ester from Step 1 in a mixture of ethanol and water.
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Hydrolysis: Add a solution of sodium hydroxide (NaOH, 2.0-3.0 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Acidification: Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.
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Isolation: A precipitate of the product should form. If not, concentrate the mixture in vacuo to remove the ethanol and potentially induce precipitation.
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Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent like water or an ethanol/water mixture can be performed for higher purity.
Synthetic Pathway II: N-Alkylation via Haloacetonitrile
An alternative, yet equally viable, route involves alkylation with a nitrile-containing electrophile, followed by hydrolysis of the nitrile group. This method can be advantageous in certain contexts, as nitriles are sometimes less expensive or more readily available than their corresponding haloacetate esters.
Key Steps and Mechanistic Differences
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Alkylation: The first step is analogous to Pathway I, involving the deprotonation of 1-methyl-2-imidazolidinone followed by an SN2 reaction with chloroacetonitrile to yield 2-(3-methyl-2-oxoimidazolidin-1-yl)acetonitrile.
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Nitrile Hydrolysis: The critical difference lies in the hydrolysis step. Nitriles can be hydrolyzed to carboxylic acids under either strong acidic or basic conditions.[7] This process typically requires more forcing conditions (e.g., prolonged heating in concentrated acid or base) than ester saponification and proceeds through an amide intermediate.
Comparative Analysis of Synthetic Routes
| Feature | Pathway I: Haloacetate Ester | Pathway II: Haloacetonitrile |
| Starting Materials | 1-Methyl-2-imidazolidinone, Ethyl Bromoacetate | 1-Methyl-2-imidazolidinone, Chloroacetonitrile |
| Number of Steps | 2 | 2 |
| Key Transformation | Saponification of an ester | Hydrolysis of a nitrile |
| Typical Yields | Good to Excellent (70-90% overall) | Good (60-80% overall) |
| Reaction Conditions | Alkylation at RT; Hydrolysis at reflux. | Alkylation at RT; Hydrolysis often requires more vigorous conditions. |
| Safety/Handling | Ethyl bromoacetate is a lachrymator. | Chloroacetonitrile is toxic and a lachrymator. |
| Considerations | Ester hydrolysis is generally cleaner and requires milder conditions. | Nitrile hydrolysis can sometimes lead to side products if not carefully controlled. |
Conclusion and Best Practices
For the synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid, the N-alkylation of 1-methyl-2-imidazolidinone with an ethyl haloacetate followed by saponification (Pathway I) stands out as the most reliable and efficient method. Its widespread use is a testament to its high yields, clean conversions, and predictable outcomes.
Key recommendations for researchers include:
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Anhydrous Conditions: The initial deprotonation step is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.
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Inert Atmosphere: Conduct the deprotonation and alkylation steps under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and anion intermediate.
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Temperature Control: Careful control of temperature, especially during the addition of NaH and the electrophile, is critical for safety and to minimize side reactions.
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Reaction Monitoring: Utilize Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of both the alkylation and hydrolysis steps to determine the optimal reaction time.
This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important heterocyclic compound, empowering researchers in their drug discovery and development endeavors.
References
-
Bellan, J., et al. (1983). Synthesis of Imidazolidin-2-ones. Chemical Reviews, 83(5), 487-533. Available at: [Link]
-
Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and Creatinine Metabolism. Physiological Reviews, 80(3), 1107-1213. Available at: [Link]
-
Smolobochkin, A.V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4443. Available at: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. Available at: [Link]
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154253146, 2-(3-Methyl-1,3-thiazol-2-ylidene)acetonitrile. Available at: [Link]
-
Stead, L. M., et al. (2001). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 281(5), E1095-E1101. Available at: [Link]
-
da Silva, A. B. F., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2930-2938. Available at: [Link]
-
Ostrovskyi, D., et al. (2018). Hydrolysis and cytotoxic properties of osmium(II)/(III)-DMSO-azole complexes. Journal of Inorganic Biochemistry, 181, 146-154. Available at: [Link]
Sources
- 1. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine synthesis in the skeletal muscle: the times they are a-changin’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis and cytotoxic properties of osmium(II)/(III)-DMSO-azole complexes. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]

